![molecular formula C14H9N3O3S B14187621 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenol group connected through an iminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by nitration. One common method involves the following steps:
Condensation Reaction: 2-aminothiophenol is reacted with 4-hydroxybenzaldehyde in the presence of an acid catalyst such as hydrochloric acid or acetic acid to form the Schiff base intermediate.
Cyclization: The Schiff base intermediate undergoes cyclization to form the benzothiazole ring.
Nitration: The benzothiazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzothiazole derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of 4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inhibiting enzymes involved in cell division and promoting apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 4-[(E)-(6-amino-1,3-benzothiazol-2-yl)iminomethyl]phenol
- 4-[(E)-(6-chloro-1,3-benzothiazol-2-yl)iminomethyl]phenol
Uniqueness
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. Additionally, the nitro group may enhance the compound’s antimicrobial and anticancer activities compared to its analogs.
Propriétés
Formule moléculaire |
C14H9N3O3S |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H9N3O3S/c18-11-4-1-9(2-5-11)8-15-14-16-12-6-3-10(17(19)20)7-13(12)21-14/h1-8,18H/b15-8+ |
Clé InChI |
RFCTVHVCQQPTKI-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[5-(benzyloxy)-1-oxopentan-2-YL]sulfanyl}propanoate](/img/structure/B14187552.png)
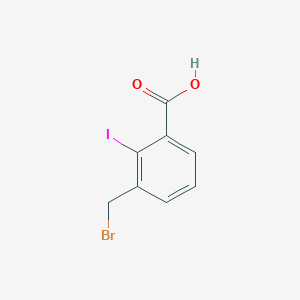
![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)
![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
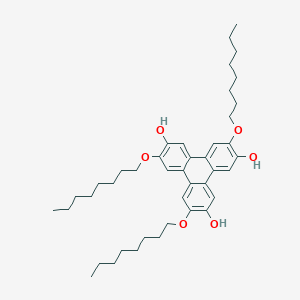
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

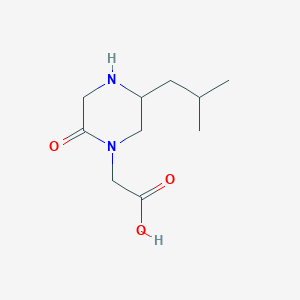
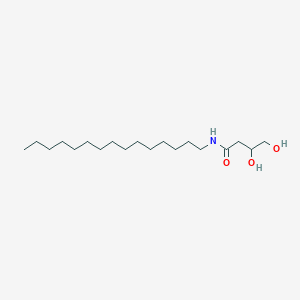
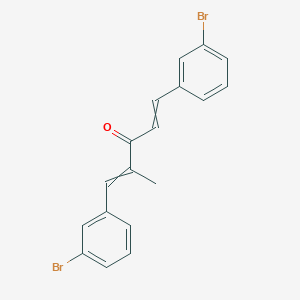

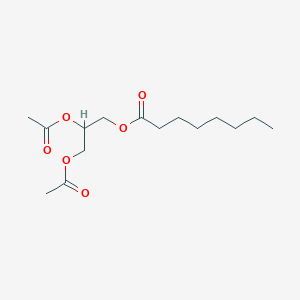
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
